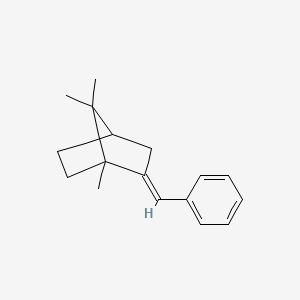
1,7,7-Trimethyl-2-(phenylmethylene)bicyclo(2.2.1)heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7,7-Trimethyl-2-(phenylmethylene)bicyclo(22It is a derivative of camphor and is characterized by its bicyclic structure, which includes a phenylmethylene group attached to the camphor skeleton .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,7,7-Trimethyl-2-(phenylmethylene)bicyclo(2.2.1)heptane can be synthesized through various methods. One common approach involves the condensation of camphor with benzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,7,7-Trimethyl-2-(phenylmethylene)bicyclo(2.2.1)heptane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylmethylene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,7,7-Trimethyl-2-(phenylmethylene)bicyclo(2.2.1)heptane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,7,7-Trimethyl-2-(phenylmethylene)bicyclo(2.2.1)heptane involves its interaction with specific molecular targets and pathways. For instance, it acts as an endocrine disruptor by binding to hormone receptors and altering their normal function. This can lead to various physiological effects, including changes in gene expression and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Camphor: A naturally occurring compound with a similar bicyclic structure but lacking the phenylmethylene group.
Benzylideneacetone: Contains a phenylmethylene group but has a different core structure.
3-Benzylidenecamphor: A closely related compound with similar chemical properties.
Uniqueness
1,7,7-Trimethyl-2-(phenylmethylene)bicyclo(2.2.1)heptane is unique due to its specific combination of a camphor skeleton and a phenylmethylene group. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
84946-08-7 |
|---|---|
Molekularformel |
C17H22 |
Molekulargewicht |
226.36 g/mol |
IUPAC-Name |
(2E)-2-benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C17H22/c1-16(2)14-9-10-17(16,3)15(12-14)11-13-7-5-4-6-8-13/h4-8,11,14H,9-10,12H2,1-3H3/b15-11+ |
InChI-Schlüssel |
RYXWZYBOJQPCIP-RVDMUPIBSA-N |
Isomerische SMILES |
CC1(C2CCC1(/C(=C/C3=CC=CC=C3)/C2)C)C |
Kanonische SMILES |
CC1(C2CCC1(C(=CC3=CC=CC=C3)C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















